molecular formula C20H16BrClO4 B4082081 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone

3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone

Cat. No. B4082081
M. Wt: 435.7 g/mol
InChI Key: CMORVICBSKYKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone, also known as ABCO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABCO is a derivative of the flavonoid family and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone is not fully understood. However, it has been reported to exert its anticancer effects through the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been shown to inhibit the activity of various enzymes and signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been reported to exhibit antiangiogenic properties, which are important in the prevention of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer and anti-inflammatory properties. Additionally, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been shown to have low toxicity in animal models. However, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous-based assays. Additionally, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone is relatively unstable in the presence of light and air, which may affect its potency and stability in long-term experiments.

Future Directions

The potential applications of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone in various fields of scientific research make it a promising compound for future studies. Some future directions for 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone research include:
1. Investigating the potential of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone as a chemopreventive agent for various cancers.
2. Exploring the mechanism of action of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone in cancer cells and identifying its molecular targets.
3. Developing novel formulations of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone to improve its solubility and stability.
4. Investigating the potential of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone as a therapeutic agent for various diseases, including diabetes and cardiovascular diseases.
5. Studying the pharmacokinetics and pharmacodynamics of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone in animal models and humans.
Conclusion:
In conclusion, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity. 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been shown to exhibit potent anticancer, anti-inflammatory, and antioxidant properties. However, it has some limitations for lab experiments, including its limited solubility and stability. Future studies on 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone may lead to the development of novel therapies for various diseases.

Scientific Research Applications

3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been reported to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

3-acetyl-6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClO4/c1-10(19(24)12-3-6-14(22)7-4-12)17-15-9-13(21)5-8-16(15)26-20(25)18(17)11(2)23/h3-10,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMORVICBSKYKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone
Reactant of Route 2
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone
Reactant of Route 3
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone
Reactant of Route 4
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone
Reactant of Route 5
Reactant of Route 5
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone
Reactant of Route 6
Reactant of Route 6
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone

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